molecular formula C15H21BrN2O B248135 N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Cat. No. B248135
M. Wt: 325.24 g/mol
InChI Key: UDLRBHGQXATRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive function. By antagonizing the dopamine D3 receptor, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may reduce the rewarding effects of drugs of abuse, improve cognitive function in schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. BDNF has been implicated in a variety of neurological disorders, including depression, anxiety, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the D3 receptor in neurological disorders, without affecting other dopamine receptors. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for research on N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the potential use of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide as a treatment for substance use disorders. Further studies are needed to investigate the efficacy of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in reducing drug-seeking behavior in human subjects. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may have potential as a treatment for other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research is needed to investigate the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and to identify other potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-(dimethylamino)propionitrile in the presence of potassium carbonate and acetonitrile to yield N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential as a therapeutic agent for neurological disorders. In particular, it has been investigated as a treatment for addiction, schizophrenia, and Parkinson's disease. Studies have shown that N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for substance use disorders. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Finally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be a useful treatment for this disorder as well.

properties

Product Name

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)

InChI Key

UDLRBHGQXATRNY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.